2-(2,4-Dinitrophenyl)cyclohexanone
Description
2-(2,4-Dinitrophenyl)cyclohexanone (CAS 21442-55-7) is a nitro-substituted cyclohexanone derivative characterized by a 2,4-dinitrophenyl group attached to the cyclohexanone ring. It is commonly synthesized via condensation reactions between cyclohexanone and 2,4-dinitrophenylhydrazine under acidic conditions, forming a hydrazone derivative . This compound is widely used in analytical chemistry for the identification of carbonyl groups due to the distinct melting points and spectroscopic signatures of its derivatives . Its electron-withdrawing nitro groups influence reactivity, stability, and electronic properties, making it a subject of interest in computational and synthetic studies .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c15-12-4-2-1-3-10(12)9-6-5-8(13(16)17)7-11(9)14(18)19/h5-7,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTZVJSALNNSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377149 | |
| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21442-55-7 | |
| Record name | 2-(2,4-dinitrophenyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2,4-Dinitrophenyl)cyclohexanone typically involves the reaction of cyclohexanone with 2,4-dinitrophenylhydrazine. The procedure involves suspending 2,4-dinitrophenylhydrazine in methanol, adding concentrated sulfuric acid, and then introducing cyclohexanone dissolved in methanol. The resulting product is filtered and recrystallized from methanol or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dinitrophenyl)cyclohexanone undergoes several types of chemical reactions, including:
Condensation Reactions: The compound reacts with aldehydes and ketones to form hydrazones.
Nucleophilic Addition-Elimination Reactions: This involves the addition of the hydrazine group to the carbonyl carbon, followed by the elimination of water.
Common Reagents and Conditions
Reagents: 2,4-dinitrophenylhydrazine, sulfuric acid, methanol, cyclohexanone.
Conditions: Typically carried out at room temperature with careful control of acid concentration to avoid side reactions.
Major Products
The primary product of these reactions is the corresponding hydrazone derivative, which is often used for further chemical analysis or as an intermediate in pharmaceutical synthesis .
Scientific Research Applications
2-(2,4-Dinitrophenyl)cyclohexanone is utilized in various scientific research applications:
Analytical Chemistry: Used as a standard for elemental analysis and in the identification of carbonyl compounds.
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Environmental Monitoring: Employed in the detection and quantification of airborne carbonyl compounds.
Mechanism of Action
The mechanism of action for 2-(2,4-Dinitrophenyl)cyclohexanone primarily involves nucleophilic addition-elimination reactions. The hydrazine group adds to the carbonyl carbon of cyclohexanone, forming an intermediate that subsequently eliminates water to yield the hydrazone product . This mechanism is crucial for its role in analytical chemistry, where it helps in the identification of carbonyl-containing compounds.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the phenyl ring and cyclohexanone backbone significantly alter the compound’s properties:
Key Observations :
- Electron-Withdrawing Groups: The 2,4-dinitrophenyl group in the target compound lowers electron density, increasing electrophilicity and reducing nucleophilic attack susceptibility compared to analogs with methoxy or dimethylamino substituents .
- Solubility: The introduction of oxime (e.g., 4-fluorobenzyl oxime) or hydrophilic substituents (e.g., -OMe in 4b) improves solubility in ethanol or DMSO, whereas chloro groups (4a) enhance lipophilicity .
- Thermal Stability : Bis-benzylidene derivatives (e.g., 4a–c) exhibit higher melting points (248–250°C) due to extended conjugation and rigid structures .
Spectroscopic and Computational Insights
- IR/NMR Signatures : The target compound’s IR spectrum shows strong C=O stretches at ~1700 cm⁻¹ and N-H bends at ~1600 cm⁻¹, while ¹H NMR reveals deshielded aromatic protons (δ 8.5–9.0 ppm) due to nitro groups .
- DFT Studies: The HOMO-LUMO gap of the target compound (4.5 eV) is narrower than 4a (4.2 eV) but wider than 4c (3.8 eV with dimethylamino groups), correlating with reactivity trends . Mulliken charge analysis indicates higher positive charge density on the carbonyl carbon in the target compound vs. analogs, enhancing electrophilic character .
Biological Activity
2-(2,4-Dinitrophenyl)cyclohexanone is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various scientific fields.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexanone ring substituted with a dinitrophenyl group. This unique structure contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 246.25 g/mol |
| Melting Point | 85-87 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of enzyme activity, impacting various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Nitric Oxide Release: Certain derivatives of this compound have been studied for their ability to release nitric oxide (NO), which has vasorelaxant properties and can influence blood flow and inflammation .
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
-
Anti-inflammatory Activity:
- In vitro studies indicate that the compound effectively inhibits COX-2 activity, leading to decreased inflammation in cellular models .
- Case Study: A study evaluated the anti-inflammatory effects using a mouse model of inflammation, demonstrating significant reduction in paw swelling after administration of the compound.
- Antimicrobial Properties:
- Antiparasitic Effects:
Research Findings
Several studies have focused on the synthesis and evaluation of this compound's derivatives to enhance its biological activity:
- Synthesis and Evaluation: Research has explored modifications to the dinitrophenyl group to improve selectivity and potency against specific biological targets.
- Docking Studies: Computational docking studies have provided insights into the binding affinities of these compounds with COX enzymes, suggesting structural modifications that may enhance their inhibitory effects.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 | |
| Antimicrobial | Effective against bacterial strains | |
| Antiparasitic | Activity against Plasmodium falciparum |
Future Directions
The ongoing research on this compound highlights its potential as a therapeutic agent in various conditions. Future studies should focus on:
- Clinical Trials: Evaluating safety and efficacy in human subjects.
- Mechanistic Studies: Further elucidating the molecular pathways affected by this compound.
- Derivatives Development: Synthesizing new derivatives with enhanced biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
